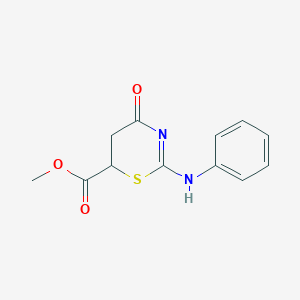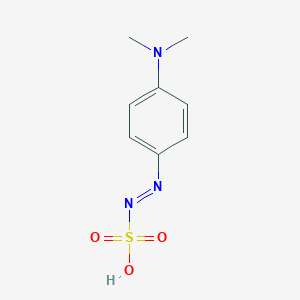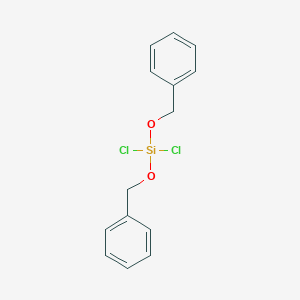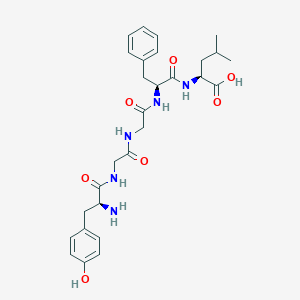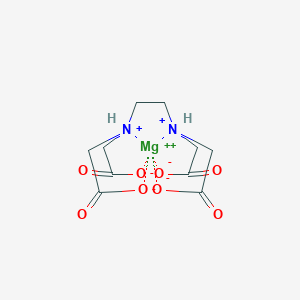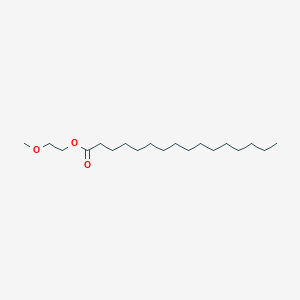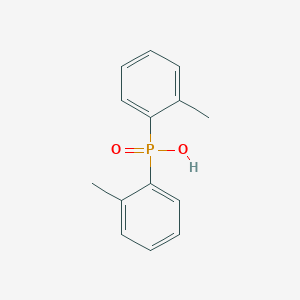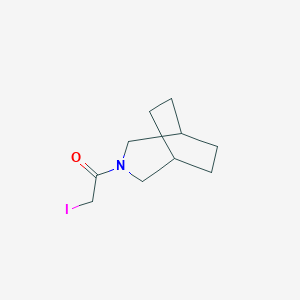
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-, also known as IB-MECA, is a potent agonist of the adenosine A3 receptor. It is a small molecule that has been extensively studied for its potential therapeutic applications in various diseases.
Mecanismo De Acción
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- binds to the adenosine A3 receptor, which is a G protein-coupled receptor. Activation of the adenosine A3 receptor leads to the activation of various signaling pathways such as the cAMP pathway, the MAPK pathway, and the PI3K/Akt pathway. The activation of these pathways leads to the anti-inflammatory, anti-cancer, and neuroprotective effects of 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-.
Efectos Bioquímicos Y Fisiológicos
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has been shown to have various biochemical and physiological effects. It has been found to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-1β. 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has also been shown to induce apoptosis in cancer cells by activating the caspase pathway. In addition, it has been studied for its potential neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and reach its target receptor. It has a high affinity for the adenosine A3 receptor, which makes it a potent agonist. However, 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- also has some limitations. It has a short half-life in vivo, which limits its therapeutic potential. In addition, 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- can have off-target effects on other adenosine receptors, which can complicate the interpretation of experimental results.
Direcciones Futuras
For the study of 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- include the development of more potent and selective agonists and the exploration of new therapeutic applications.
Métodos De Síntesis
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- can be synthesized by reacting 3-azabicyclo(3.2.2)nonane with iodoacetic acid. The reaction is carried out in the presence of a base such as potassium carbonate and a solvent such as dimethylformamide. The product is purified by column chromatography to obtain pure 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)-.
Aplicaciones Científicas De Investigación
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative diseases. It has been found to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. 3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- has also been shown to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, it has been studied for its potential neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propiedades
Número CAS |
18312-12-4 |
|---|---|
Nombre del producto |
3-Azabicyclo(3.2.2)nonane, 3-(iodoacetyl)- |
Fórmula molecular |
C10H16INO |
Peso molecular |
293.14 g/mol |
Nombre IUPAC |
1-(3-azabicyclo[3.2.2]nonan-3-yl)-2-iodoethanone |
InChI |
InChI=1S/C10H16INO/c11-5-10(13)12-6-8-1-2-9(7-12)4-3-8/h8-9H,1-7H2 |
Clave InChI |
UUCWZAUJRFXPCP-UHFFFAOYSA-N |
SMILES |
C1CC2CCC1CN(C2)C(=O)CI |
SMILES canónico |
C1CC2CCC1CN(C2)C(=O)CI |
Otros números CAS |
18312-12-4 |
Sinónimos |
3-(Iodoacetyl)-3-azabicyclo[3.2.2]nonane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



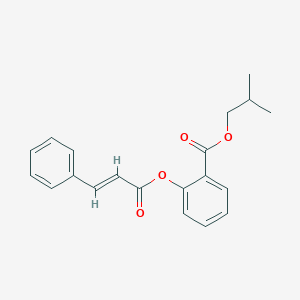

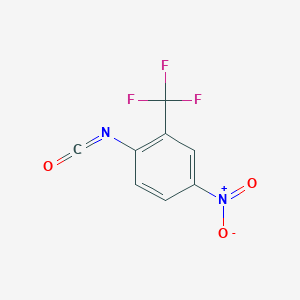
![N-[5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl]-N-methylacetamide](/img/structure/B92214.png)
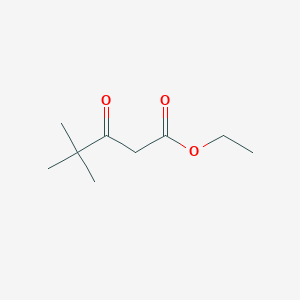
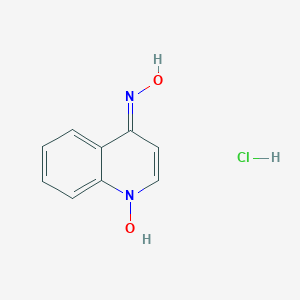
![Dibenzo[a,c]cyclooctene, 5,6,7,8-tetrahydro-](/img/structure/B92222.png)
